molecular formula C13H19NO2 B3104562 1-(4-Methoxybenzyl)piperidin-3-ol CAS No. 148729-36-6

1-(4-Methoxybenzyl)piperidin-3-ol

Cat. No. B3104562
CAS RN: 148729-36-6
M. Wt: 221.29 g/mol
InChI Key: BHSIHYZSNGOYDV-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)piperidin-3-ol is a chemical compound with the molecular formula C13H19NO2 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of 1-(4-Methoxybenzyl)piperidin-3-ol and similar compounds has been discussed in several studies . One method involves the use of Ir-Catalyzed synthesis of functionalized pyrrolidines and piperidines using the borrowing hydrogen methodology .


Molecular Structure Analysis

The molecular structure of 1-(4-Methoxybenzyl)piperidin-3-ol consists of a piperidine ring attached to a methoxybenzyl group . The molecular weight of this compound is 221.3 .


Chemical Reactions Analysis

Piperidine derivatives, including 1-(4-Methoxybenzyl)piperidin-3-ol, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Scientific Research Applications

Anticancer Applications

Piperidine derivatives are being utilized in different ways as anticancer agents . Several piperidine alkaloids isolated from natural herbs were found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Antiviral Applications

A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .

Antimalarial Applications

Piperidine derivatives have also been used as antimalarial agents . Their unique structure allows them to interact with the biological targets in the malaria parasite, disrupting its life cycle.

Antimicrobial and Antifungal Applications

Piperidine derivatives have shown significant antimicrobial and antifungal activities . They can inhibit the growth of various bacteria and fungi, making them useful in the treatment of infections.

Analgesic and Anti-inflammatory Applications

Piperidine derivatives have analgesic and anti-inflammatory properties . They can help relieve pain and reduce inflammation, making them useful in the management of conditions like arthritis.

Anti-Alzheimer Applications

Piperidine derivatives are being utilized in different ways as anti-Alzheimer agents . They can help improve cognitive function and slow the progression of Alzheimer’s disease.

Antipsychotic Applications

Piperidine derivatives are used as antipsychotic agents . They can help manage symptoms of mental disorders such as schizophrenia.

Future Directions

The future directions for research on 1-(4-Methoxybenzyl)piperidin-3-ol and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and potential applications in the pharmaceutical industry .

Mechanism of Action

Target of Action

The primary target of 1-(4-Methoxybenzyl)piperidin-3-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .

Mode of Action

1-(4-Methoxybenzyl)piperidin-3-ol interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, a common feature of most CCR5 antagonists .

Biochemical Pathways

The interaction of 1-(4-Methoxybenzyl)piperidin-3-ol with the CCR5 receptor affects the HIV-1 entry process . Specifically, it prevents the entry of macrophage-tropic (R5) HIV-1 strains into cells that express the CCR5 receptor .

Pharmacokinetics

The compound has a molecular weight of 221.3 , and its structure includes a basic nitrogen atom and lipophilic groups , which may influence its absorption and distribution

Result of Action

The action of 1-(4-Methoxybenzyl)piperidin-3-ol results in the blockade of the CCR5 receptor . The compound’s action thus contributes to the development of new CCR5 antagonists for potential treatments for HIV-1 .

Action Environment

The action, efficacy, and stability of 1-(4-Methoxybenzyl)piperidin-3-ol can be influenced by various environmental factors. For instance, the compound’s interaction with the CCR5 receptor may be affected by the receptor’s expression levels in different cell types . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and efficacy.

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-16-13-6-4-11(5-7-13)9-14-8-2-3-12(15)10-14/h4-7,12,15H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHSIHYZSNGOYDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301273148
Record name 1-[(4-Methoxyphenyl)methyl]-3-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301273148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxybenzyl)piperidin-3-ol

CAS RN

148729-36-6
Record name 1-[(4-Methoxyphenyl)methyl]-3-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148729-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(4-Methoxyphenyl)methyl]-3-piperidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301273148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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